cis-1-Boc-4-aminomethyl-3-hydroxypiperidine

Catalog No.
S868626
CAS No.
219985-15-6
M.F
C11H22N2O3
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine

CAS Number

219985-15-6

Product Name

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine

IUPAC Name

tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

Molecular Formula

C11H22N2O3

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1

InChI Key

GAGALXYDHSHHCD-IUCAKERBSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CN

Building Block for Molecule Synthesis

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine is a valuable building block in organic synthesis, particularly for the creation of complex molecules with a piperidine core. The piperidine ring structure is prevalent in many natural products and pharmaceutical drugs []. The "Boc" group (tert-butyloxycarbonyl) acts as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule []. The presence of the hydroxyl group and the aminomethyl group provides further versatility for downstream functionalization.

Several suppliers offer cis-1-Boc-4-aminomethyl-3-hydroxypiperidine, indicating its use in various research laboratories [, , ].

Potential Applications

  • Alkaloids: Many alkaloids, a class of naturally occurring nitrogen-containing compounds with diverse biological activities, contain a piperidine ring. cis-1-Boc-4-aminomethyl-3-hydroxypiperidine could serve as a starting material for the synthesis of novel or complex alkaloids with potential medicinal properties.
  • Enzyme Inhibitors: The piperidine scaffold is also present in some enzyme inhibitors. By strategically modifying the functional groups of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine, researchers could develop new enzyme inhibitors for therapeutic purposes.
  • Drug Discovery: The ability to manipulate the piperidine core and functional groups of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine opens doors for researchers in drug discovery to explore novel drug candidates.

Cis-1-Boc-4-aminomethyl-3-hydroxypiperidine is a chemical compound classified under the category of piperidine derivatives. Its molecular formula is C₁₁H₂₂N₂O₃, and it has a molecular weight of 230.3 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, an aminomethyl group, and a hydroxyl group, contributing to its unique structural properties. It is often utilized in organic synthesis and medicinal chemistry due to its functional groups that can participate in various

  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the corresponding amine, which is useful in further synthetic applications.
  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Research indicates that cis-1-Boc-4-aminomethyl-3-hydroxypiperidine exhibits significant biological activity. It has been studied for its potential as an intermediate in the synthesis of pharmaceutical agents targeting various biological pathways. The presence of the hydroxyl and amino groups enhances its interaction with biological systems, making it a candidate for drug development .

Several methods exist for synthesizing cis-1-Boc-4-aminomethyl-3-hydroxypiperidine:

  • Starting from Piperidine Derivatives: The synthesis typically begins with commercially available piperidine derivatives that undergo functionalization through alkylation and subsequent Boc protection.
  • Direct Amination: A common method involves the reaction of 3-hydroxypiperidine with formaldehyde and ammonium chloride followed by Boc protection.
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, improving yield and reducing time .

Cis-1-Boc-4-aminomethyl-3-hydroxypiperidine finds applications primarily in:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals targeting neurological disorders or as potential analgesics.
  • Organic Synthesis: Utilized as a versatile building block for constructing complex organic molecules.
  • Biochemical Research: Employed in studies involving enzyme interactions and drug-receptor binding assays .

Interaction studies involving cis-1-Boc-4-aminomethyl-3-hydroxypiperidine focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways, indicating its potential role as a therapeutic agent . Further research is necessary to elucidate the specific mechanisms of action and binding profiles.

Cis-1-Boc-4-aminomethyl-3-hydroxypiperidine shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameMolecular FormulaUnique Features
Trans-1-Boc-4-aminomethyl-3-hydroxypiperidineC₁₁H₂₂N₂O₃Geometric isomer; may exhibit different biological activity
4-AminomethylpiperidineC₇H₁₈N₂Lacks Boc protection; more reactive amine
3-HydroxypiperidineC₆H₁₃NONo Boc group; simpler structure

Cis-1-Boc-4-aminomethyl-3-hydroxypiperidine is unique due to its specific configuration (cis) and the presence of both hydroxyl and Boc groups, which enhance its reactivity and utility in synthetic applications .

Molecular Formula (C₁₁H₂₂N₂O₃) and Weight (230.31 g/mol)

The chemical compound cis-1-tert-butoxycarbonyl-4-aminomethyl-3-hydroxypiperidine possesses the molecular formula C₁₁H₂₂N₂O₃, representing a complex organic molecule containing eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [2]. The molecular weight of this compound is consistently reported as 230.30 to 230.31 grams per mole across multiple authoritative sources [1] [3] [4].

The molecular composition reflects the structural complexity inherent in this piperidine derivative, with the carbon framework supporting multiple functional groups that contribute to its chemical and physical properties [1]. The precise molecular weight determination has been computed using advanced computational chemistry methods, specifically PubChem 2.1 software, ensuring accuracy in molecular characterization [1] [2].

Table 1: Molecular Composition and Basic Properties

PropertyValueComputational MethodReference
Molecular FormulaC₁₁H₂₂N₂O₃- [1] [3] [4]
Molecular Weight230.30-230.31 g/molPubChem 2.1 [1] [2]
Exact Mass230.16304257 DaPubChem 2.1 [1]
Heavy Atom Count16PubChem computation [1]
Formal Charge0PubChem computation [1]

Stereochemical Configuration and cis-Orientation

The stereochemical configuration of cis-1-tert-butoxycarbonyl-4-aminomethyl-3-hydroxypiperidine is characterized by the (3R,4S) absolute configuration, which defines the spatial arrangement of substituents around the piperidine ring [1] [2]. The cis-orientation specifically refers to the relative positioning of the hydroxyl group at the C-3 position and the aminomethyl group at the C-4 position, where both substituents are located on the same face of the piperidine ring system [1].

The compound contains two defined atom stereocenters, contributing to its chiral nature and specific three-dimensional molecular architecture [1]. The stereochemical designation is systematically represented in the International Union of Pure and Applied Chemistry nomenclature as tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate [1] [2].

The cis-configuration significantly influences the compound's conformational behavior, as piperidine derivatives preferentially adopt chair conformations similar to cyclohexane [5]. The spatial arrangement of functional groups in the cis-orientation creates specific steric interactions that affect the molecule's overall stability and reactivity patterns [6] [7].

Table 2: Stereochemical Parameters

Stereochemical FeatureValue/DescriptionReference
Absolute Configuration(3R,4S) [1] [2]
Stereocenter Count2 defined atoms [1]
Geometric Isomerismcis-orientation [1] [6]
InChI Stereochemical Code/t8-,9-/m0/s1 [1]

Functional Group Analysis

tert-Butoxycarbonyl (tert-Butoxycarbonyl) Protecting Group

The tert-butoxycarbonyl protecting group represents a critical structural component attached to the nitrogen atom at the N-1 position of the piperidine ring [8] [9]. This acid-labile protecting group is extensively utilized in organic synthesis due to its stability under basic conditions and nucleophilic reagents while remaining readily removable under acidic conditions [8] [10].

The tert-butoxycarbonyl group consists of a tert-butyl ester of carbamic acid, forming a carbamate linkage with the piperidine nitrogen [8]. The protecting group's chemical stability stems from the electron-donating tert-butyl group and resonance stabilization within the carbamate structure, which deactivates the carbonyl carbon toward nucleophilic attack [11] [9].

Deprotection of the tert-butoxycarbonyl group typically occurs through treatment with strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [8] [12]. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine [8] [10].

Aminomethyl Functionality at C-4 Position

The aminomethyl group (-CH₂NH₂) located at the C-4 position represents a primary amine functionality that significantly contributes to the compound's chemical reactivity and biological activity potential [13]. This functional group is characterized by its basic nature, with the nitrogen atom possessing a lone pair of electrons capable of accepting protons [13] [14].

The aminomethyl substituent enhances the compound's hydrogen bonding capacity, serving as both a hydrogen bond donor through the amino hydrogens and potentially as a hydrogen bond acceptor through the nitrogen lone pair [1] [13]. The positioning at the C-4 carbon creates specific spatial relationships with other functional groups, particularly the adjacent hydroxyl group at C-3 [1].

The primary amine character of the aminomethyl group makes it susceptible to various chemical transformations, including acylation, alkylation, and condensation reactions [13]. These properties make the aminomethyl functionality a valuable site for further chemical derivatization in synthetic applications [15].

Hydroxyl Group at C-3 Position

The hydroxyl group (-OH) positioned at the C-3 carbon constitutes a secondary alcohol functionality that contributes significantly to the compound's physicochemical properties [1]. This functional group serves as both a hydrogen bond donor and acceptor, influencing the molecule's solubility characteristics and intermolecular interactions [1] [16].

The stereochemical relationship between the C-3 hydroxyl and C-4 aminomethyl groups in the cis-configuration creates a specific spatial arrangement that may facilitate intramolecular hydrogen bonding [1]. This geometric relationship contributes to the compound's conformational preferences and overall molecular stability [6] [17].

The secondary alcohol character of the hydroxyl group renders it reactive toward oxidation reactions to form the corresponding ketone, as well as substitution reactions under appropriate conditions [18]. The presence of the hydroxyl group also contributes to the compound's polar surface area, calculated as 75.8 Ų, which influences its pharmacokinetic properties [1].

Table 3: Functional Group Characteristics

Functional GroupPositionChemical NatureKey PropertiesReference
tert-ButoxycarbonylN-1Carbamate protecting groupAcid-labile, base-stable [8] [9]
AminomethylC-4Primary amineBasic, hydrogen bonding [1] [13]
HydroxylC-3Secondary alcoholHydrogen bonding donor/acceptor [1] [16]

Physical Properties

Solubility Profile

The solubility characteristics of cis-1-tert-butoxycarbonyl-4-aminomethyl-3-hydroxypiperidine are influenced by its multiple functional groups and overall molecular structure [19]. The compound demonstrates solubility in polar aprotic solvents such as dimethyl sulfoxide and polar protic solvents including methanol [19]. The limited water solubility can be attributed to the hydrophobic tert-butyl group and the overall molecular size, despite the presence of polar functional groups [19].

The XLogP3-AA value of 0.5 indicates a relatively balanced lipophilic-hydrophilic character, suggesting moderate membrane permeability potential [1]. The topological polar surface area of 75.8 Ų reflects the contribution of polar functional groups to the molecule's overall polarity [1]. The hydrogen bonding capacity, with two donor sites and four acceptor sites, significantly influences the compound's solubility behavior in various solvents [1].

The solubility profile is further affected by the compound's ability to form intermolecular hydrogen bonds through its aminomethyl and hydroxyl functionalities [1] [16]. Storage recommendations typically specify room temperature conditions or refrigeration at 2-8°C to maintain compound stability [19] [20].

Optical Activity and Chirality

The optical activity of cis-1-tert-butoxycarbonyl-4-aminomethyl-3-hydroxypiperidine arises from its two defined chiral centers at the C-3 and C-4 positions of the piperidine ring [1]. The (3R,4S) absolute configuration results in a specific rotation of plane-polarized light, although exact specific rotation values are not extensively documented in available literature [1] [17].

The chiral nature of the compound is confirmed by its non-superimposable mirror image relationship and the presence of two asymmetric carbon atoms [1]. The stereochemical purity is typically maintained at high levels (≥97%) in commercial preparations, ensuring consistent optical activity [21] [22].

The chirality of the molecule plays a crucial role in its potential biological activities, as enantiomeric forms often exhibit different pharmacological properties [17]. The maintenance of stereochemical integrity during synthesis and storage is essential for applications requiring specific optical activity [17] [21].

Stability Parameters

The stability characteristics of cis-1-tert-butoxycarbonyl-4-aminomethyl-3-hydroxypiperidine are primarily governed by the acid-labile nature of the tert-butoxycarbonyl protecting group [8] [23]. Under basic conditions and exposure to nucleophilic reagents, the compound exhibits good stability, making it suitable for various synthetic transformations [8] [9].

The compound typically appears as a white to cream-colored powder or crystalline solid, with reported purities of 97% or higher maintained under proper storage conditions [18] [21] [20]. Storage at room temperature or under refrigerated conditions (2-8°C) with protection from light helps preserve compound integrity [19] [20].

Thermal stability studies indicate that the tert-butoxycarbonyl group undergoes deprotection at elevated temperatures, with complete deprotection achievable through controlled thermal conditions in flow chemistry applications [23]. The compound shows sensitivity to acidic conditions, where the protecting group readily cleaves to yield the corresponding free amine [8] [12].

Table 4: Physical Property Summary

Property CategoryParameterValue/DescriptionReference
SolubilityDMSO, MethanolSoluble [19]
SolubilityWaterLimited solubility [19]
LipophilicityXLogP3-AA0.5 [1]
PolarityTopological PSA75.8 Ų [1]
ChiralityStereocenters2 defined atoms [1]
PurityCommercial grade≥97% [21] [22]
StabilityStorage conditionsRoom temp./2-8°C [19] [20]
Physical stateAppearanceWhite to cream powder [18] [20]

XLogP3

0.5

Dates

Last modified: 08-16-2023

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